molecular formula C8H9N3O3 B1590633 N-(4-methyl-5-nitropyridin-2-yl)acetamide CAS No. 90765-02-9

N-(4-methyl-5-nitropyridin-2-yl)acetamide

Numéro de catalogue: B1590633
Numéro CAS: 90765-02-9
Poids moléculaire: 195.18 g/mol
Clé InChI: RXLYNDDWAMZCDD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-methyl-5-nitropyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-methyl-5-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves the acylation of 4-methyl-5-nitropyridine with acetic anhydride or acetyl chloride. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). For instance, one study reported an IC50 value of 27.1 µM against MDA-MB-231 cells, indicating moderate cytotoxicity .

Cell LineIC50 (µM)Reference
HepG274.2
MDA-MB-23127.1

P2Y14 Receptor Antagonism

Recent research has identified this compound as a promising antagonist for the P2Y14 receptor, which is implicated in inflammatory diseases. A series of N-substituted acetamide derivatives were synthesized and evaluated for their antagonistic activity, with findings suggesting that modifications to the pyridine ring can enhance binding affinity and selectivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Substituents on the pyridine ring play a crucial role in modulating its activity. For example, the introduction of electron-withdrawing groups has been shown to improve inhibitory potency against specific biological targets .

Key Findings in SAR Studies:

  • Electron-Withdrawing Groups : Enhancements in activity were noted with nitro and halogen substitutions.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve binding affinity to target proteins.

Study on Cytotoxicity

In a comparative study, various derivatives of this compound were tested for cytotoxicity against different cancer cell lines. The results indicated that modifications to the acetamide side chain significantly influenced cytotoxic potency, with some derivatives exhibiting IC50 values as low as 2.0 µM against specific cell lines .

In Vivo Evaluation

In vivo studies are crucial for assessing the therapeutic potential of this compound. Preliminary animal models have shown promising results regarding its anti-inflammatory effects, particularly in conditions mimicking acute gouty arthritis where it modulated inflammatory responses effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-methyl-5-nitropyridin-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyridine derivatives. Key steps include nitration at the 5-position of the pyridine ring, followed by acetylation at the 2-position. Critical parameters include:

  • Catalysts : Acidic or basic conditions for nitration (e.g., HNO₃/H₂SO₄ mixtures) .
  • Temperature Control : Nitration reactions often require low temperatures (0–5°C) to avoid over-nitration or decomposition .
  • Purification : Column chromatography or recrystallization using solvents like ethanol or dichloromethane to isolate the pure product .
    Yield optimization relies on stoichiometric ratios of reagents and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of NMR , IR , and mass spectrometry is essential:

TechniqueApplicationKey Parameters
¹H/¹³C NMR Assigns proton and carbon environmentsChemical shifts (δ 2.1–2.3 ppm for methyl; δ 8.5–9.0 ppm for nitro-pyridine protons) .
IR Identifies functional groupsStretching bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
HRMS Verifies molecular weightExact mass matching [M+H]⁺ or [M–H]⁻ ions .
Purity is further confirmed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution . Challenges include:

  • Crystal Growth : Slow evaporation from DMSO/water mixtures yields suitable crystals.
  • Data Collection : High-resolution data (≤ 0.8 Å) minimizes errors in nitro-group orientation and acetamide torsion angles .
  • Validation : Compare experimental bond lengths/angles with DFT-optimized structures to detect discrepancies .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Issues : Validate compound purity via HPLC and elemental analysis before testing .
  • Assay Conditions : Standardize protocols (e.g., enzyme concentrations, incubation times) across studies. For example, IC₅₀ values in kinase assays vary with ATP concentrations .
  • Structural Analogues : Compare substituent effects (e.g., electron-withdrawing nitro vs. methyl groups) using SAR tables :
AnalogSubstituent PositionBioactivity (IC₅₀)
N-(4-methylpyridin-2-yl)acetamide Lacks nitro group10× lower activity
N-(5-nitropyridin-2-yl)acetamide Lacks methyl groupReduced selectivity

Q. How do computational methods (e.g., DFT) predict the reactivity and metabolic pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict:

  • Electrophilic Sites : Nitro and methyl groups influence electron density on the pyridine ring, directing reactivity toward nucleophilic substitution .
  • Metabolic Stability : CYP450 enzyme interactions are modeled via docking simulations (AutoDock Vina). The acetamide moiety is prone to hydrolysis, generating carboxylic acid metabolites .
    Validation involves comparing computational results with in vitro microsomal assays .

Q. Key Considerations for Data Reproducibility

  • Synthetic Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) to minimize batch-to-batch variability .
  • Bioactivity Studies : Use positive controls (e.g., known kinase inhibitors) to calibrate assay systems .

Propriétés

IUPAC Name

N-(4-methyl-5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-3-8(10-6(2)12)9-4-7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLYNDDWAMZCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543988
Record name N-(4-Methyl-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90765-02-9
Record name N-(4-Methyl-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-5-nitro-pyridin-2-ylamine (1.0 g) was treated with acetic anhydride according to General Procedure Y to give N-(4-Methyl-5-nitro-pyridin-2-yl)-acetamide (1.1 g). LCMS (m/z): 196. N-(4-Methyl-5-nitro-pyridin-2-yl)acetamide (0.5 g) was reduced under hydrogen atmosphere according to General Procedure Z to give N-(5-Amino-4-methyl-pyridin-2-yl)-acetamide (0.4 g), LCMS (m/z): 166. This was converted to 6-acetylamino-4-methyl-pyridine-3-sulfonyl chloride (0.35 g) according to General Procedure AA. LCMS (m/z): 249.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methyl-5-nitropyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methyl-5-nitropyridin-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-methyl-5-nitropyridin-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-methyl-5-nitropyridin-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-methyl-5-nitropyridin-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-methyl-5-nitropyridin-2-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.